molecular formula C11H10ClN3 B8698396 8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazine

8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazine

Cat. No. B8698396
M. Wt: 219.67 g/mol
InChI Key: RLEXCWASAGYXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796455B2

Procedure details

N-[(3-Chloropyrazin-2-yl)methyl]-3-methylenecyclobutanecarboxamide (52.1 g, 219.2 mmol) in anhydrous MeCN (1.0 L) was treated with DMF (1.0 mL) and POCl3 (100 mL, 1.09 mol) and the mixture was stirred at 55° C. for 30 min. under a gentle stream of N2. The reaction was then concentrated in vacuo and the residue reconstituted in CH2Cl2 and treated with cold 2.0 M NH3 in IPA. This mixture was concentrated in vacuo, water added to dissolve the salts, and then extracted with CH2Cl2 (4×60 mL). The organic layers where combined and washed with sat. NaHCO3 (1×70 mL) dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by chromatography over silica gel eluting with 2:1 hexane:EtOAc to yield desired product. 1H NMR (400 MHz, CDCl3) δ ppm 3.24-3.30 (4H, m), 3.78-3.85 (1H, m), 4.89-4.94 (2H, m), 7.33 (1H, d, J-4.99 Hz), 7.53 (1H, d, J=5.09 Hz) and 7.82 (1H, s). MS (ES+): m/z 220.28 and 222.30 [MH+].
Name
N-[(3-Chloropyrazin-2-yl)methyl]-3-methylenecyclobutanecarboxamide
Quantity
52.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:8][NH:9][C:10]([CH:12]2[CH2:15][C:14](=[CH2:16])[CH2:13]2)=O)=[N:4][CH:5]=[CH:6][N:7]=1.CN(C)C=O.O=P(Cl)(Cl)Cl.N#N>CC#N>[Cl:1][C:2]1[C:3]2[N:4]([C:10]([CH:12]3[CH2:15][C:14](=[CH2:16])[CH2:13]3)=[N:9][CH:8]=2)[CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
N-[(3-Chloropyrazin-2-yl)methyl]-3-methylenecyclobutanecarboxamide
Quantity
52.1 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)CNC(=O)C1CC(C1)=C
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1 L
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with cold 2.0 M NH3 in IPA
CONCENTRATION
Type
CONCENTRATION
Details
This mixture was concentrated in vacuo, water
ADDITION
Type
ADDITION
Details
added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the salts
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×60 mL)
WASH
Type
WASH
Details
washed with sat. NaHCO3 (1×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography over silica gel eluting with 2:1 hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C(=NC2)C2CC(C2)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.